molecular formula C7H12O B169640 1-Ethoxy-2-ethenylcyclopropane CAS No. 113975-50-1

1-Ethoxy-2-ethenylcyclopropane

Cat. No.: B169640
CAS No.: 113975-50-1
M. Wt: 112.17 g/mol
InChI Key: XZCOGEQTTXAQLI-UHFFFAOYSA-N
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Description

1-Ethoxy-2-ethenylcyclopropane is an organic compound with the molecular formula C7H12O It is characterized by a cyclopropane ring substituted with an ethoxy group and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-ethenylcyclopropane can be synthesized through several methods. One common approach involves the reaction of ethyl 3-chloropropanoate with sodium in anhydrous toluene, followed by the addition of chlorotrimethylsilane and subsequent methanolysis to yield 1-ethoxy-1-(trimethylsilyloxy)cyclopropane . This intermediate can then be converted to this compound through further reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2-ethenylcyclopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can yield saturated cyclopropane derivatives.

    Substitution: The ethoxy and ethenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated cyclopropane derivatives.

Scientific Research Applications

1-Ethoxy-2-ethenylcyclopropane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving the interaction of small molecules with biological macromolecules.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethoxy-2-ethenylcyclopropane involves its reactivity towards nucleophiles and electrophiles. The ethoxy group provides steric hindrance and electronic effects that influence the compound’s reactivity. In biological systems, the compound may interact with enzymes and receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

    1-Ethoxy-2-propanol: Another ethoxy-substituted compound with different reactivity and applications.

    2-Ethoxypropene: Known for its role in chemical synthesis and polymerization reactions.

    Diethyl ether: A simple ether with different physical and chemical properties.

Uniqueness: 1-Ethoxy-2-ethenylcyclopropane is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in mechanistic studies.

Properties

IUPAC Name

1-ethenyl-2-ethoxycyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-6-5-7(6)8-4-2/h3,6-7H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCOGEQTTXAQLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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